(3-Fluoro-4-iodophenyl)methanol
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Overview
Description
“(3-Fluoro-4-iodophenyl)methanol” is a chemical compound with the molecular formula C7H6FIO . It has a molecular weight of 252.03 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H6FIO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2
. The compound’s structure includes a benzene ring with fluorine and iodine substituents at the 3rd and 4th positions, respectively, and a methanol group . Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 252.03 . The compound’s exact mass and monoisotopic mass are 251.94474 g/mol . It has a topological polar surface area of 20.2 Ų .Scientific Research Applications
Synthesis and Chemical Reactions
(3-Fluoro-4-iodophenyl)methanol is used in gram-scale syntheses of multi-substituted arenes through palladium-catalyzed C-H halogenation reactions. This method offers advantages such as milder reaction conditions, higher yields, better selectivity, practicality, and high chemical diversity compared to traditional approaches (Sun, Sun, & Rao, 2014).
Interaction Studies
The interactions of alcohols with fluorophenylacetylenes, including compounds similar to this compound, have been investigated using infrared-optical double resonance spectroscopy and computational methods. These studies help understand the hydrogen bonding behavior and structural motifs in such complexes, which can be crucial for designing more effective chemical reactions and understanding reaction mechanisms (Maity, Maity, & Patwari, 2011).
Lipid Dynamics
Research has shown that methanol, commonly used as a solvent in studies involving this compound and similar compounds, significantly impacts lipid dynamics in biological and synthetic membranes. These findings are essential for understanding solvent effects in biomembrane studies, potentially affecting the interpretation of data in research involving this compound (Nguyen et al., 2019).
Novel Syntheses
Studies have demonstrated the use of this compound in novel syntheses, such as the stereoselective synthesis of 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes. These syntheses involve rearrangements of iodides to alcohols and alcohols to fluorides, showcasing the versatility and utility of this compound in organic synthesis (Krow et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
(3-fluoro-4-iodophenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCIAGJETMTBJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743127 |
Source
|
Record name | (3-Fluoro-4-iodophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261615-96-6 |
Source
|
Record name | (3-Fluoro-4-iodophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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